2-amino-N-[(1R,2R)-2-hydroxycyclohexyl]-2-methylpentanamide
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Overview
Description
2-amino-N-[(1R,2R)-2-hydroxycyclohexyl]-2-methylpentanamide, also known as AHN-1055, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. AHN-1055 belongs to the class of compounds known as NMDA receptor antagonists, which have been shown to have neuroprotective effects in various neurological disorders.
Mechanism of Action
2-amino-N-[(1R,2R)-2-hydroxycyclohexyl]-2-methylpentanamide works by blocking the NMDA receptor, which is involved in the process of synaptic plasticity and memory formation. By inhibiting this receptor, 2-amino-N-[(1R,2R)-2-hydroxycyclohexyl]-2-methylpentanamide can prevent the excessive influx of calcium ions and subsequent cell death that occurs in neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 2-amino-N-[(1R,2R)-2-hydroxycyclohexyl]-2-methylpentanamide can protect against neuronal damage and improve cognitive function in animal models of neurological disorders. 2-amino-N-[(1R,2R)-2-hydroxycyclohexyl]-2-methylpentanamide has also been shown to reduce inflammation and oxidative stress, which are key contributors to neurological damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-amino-N-[(1R,2R)-2-hydroxycyclohexyl]-2-methylpentanamide is its ability to cross the blood-brain barrier, making it an effective therapeutic agent for neurological disorders. However, one limitation of 2-amino-N-[(1R,2R)-2-hydroxycyclohexyl]-2-methylpentanamide is its short half-life, which can make it difficult to administer in clinical settings.
Future Directions
There are several future directions for research on 2-amino-N-[(1R,2R)-2-hydroxycyclohexyl]-2-methylpentanamide. One area of interest is the development of more stable and long-lasting formulations of 2-amino-N-[(1R,2R)-2-hydroxycyclohexyl]-2-methylpentanamide for clinical use. Another area of research is the investigation of 2-amino-N-[(1R,2R)-2-hydroxycyclohexyl]-2-methylpentanamide in combination with other neuroprotective agents for enhanced therapeutic effects. Additionally, further studies are needed to determine the optimal dosage and administration of 2-amino-N-[(1R,2R)-2-hydroxycyclohexyl]-2-methylpentanamide for different neurological disorders.
Synthesis Methods
2-amino-N-[(1R,2R)-2-hydroxycyclohexyl]-2-methylpentanamide can be synthesized through a multi-step process that involves the condensation of 2-amino-2-methylpentanoic acid with (1R,2R)-2-hydroxycyclohexanone, followed by reduction and protection of the resulting amine.
Scientific Research Applications
2-amino-N-[(1R,2R)-2-hydroxycyclohexyl]-2-methylpentanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including stroke, traumatic brain injury, and Alzheimer's disease. Studies have shown that 2-amino-N-[(1R,2R)-2-hydroxycyclohexyl]-2-methylpentanamide has neuroprotective effects by inhibiting the NMDA receptor, which plays a key role in excitotoxicity and neuronal damage.
properties
IUPAC Name |
2-amino-N-[(1R,2R)-2-hydroxycyclohexyl]-2-methylpentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-3-8-12(2,13)11(16)14-9-6-4-5-7-10(9)15/h9-10,15H,3-8,13H2,1-2H3,(H,14,16)/t9-,10-,12?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMBWDRBPKSMOF-UVTZGIPTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)NC1CCCCC1O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C)(C(=O)N[C@@H]1CCCC[C@H]1O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[(1R,2R)-2-hydroxycyclohexyl]-2-methylpentanamide |
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